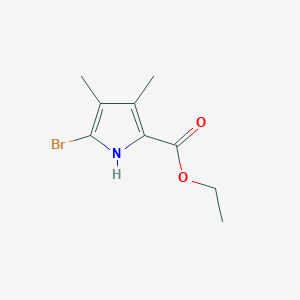

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is a member of pyrroles . This compound is used in the synthesis of various compounds, including azomethines (Schiff bases) .

Synthesis Analysis

The synthesis of similar compounds often starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.1 . It is a white to yellow solid at room temperature .Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various methods, including acylation, bromation, nucleophilic substitution, and nitration, to achieve high yields and purity suitable for industrial production. The synthesis process involves starting with pyrrole as the base material, indicating the compound's central role in generating more complex molecules. Spectroscopic techniques such as 1H NMR and MS spectra are commonly used for structural characterization, providing essential insights into its chemical behavior and applications in further synthetic processes (Yuan Rong-xin, 2011).

Computational Studies and Molecular Interactions

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives are subjects of computational and experimental studies to understand their molecular structure, interactions, and potential applications. These studies often focus on quantum chemical calculations, molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses. Such research highlights the compound's role in forming dimers through hydrogen bonding, contributing to our understanding of its chemical properties and reactivity patterns. These findings are crucial for designing new materials with specific properties, including non-linear optical (NLO) materials and other heterocyclic compounds (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Biological Activity and Antitumor Efficacy

While direct studies on this compound's biological activities are limited, derivatives of pyrrole compounds have been investigated for their potential antitumor activities. Novel pyrrole-substituted indolinones, for example, have been synthesized with the aim of developing selective inhibitors for cancer treatment. Such compounds have shown potent antitumor activity, indicating the broader potential of pyrrole derivatives in medicinal chemistry. This research suggests avenues for developing new antitumor agents based on modifications of the this compound structure (Xishan Xiong et al., 2010).

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by compounds with similar structures, Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate could be a promising scaffold for drug discovery research . Further studies are needed to clearly understand its mechanism of action and to explore its potential applications in pharmaceuticals .

properties

IUPAC Name |

ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHPXBCAMKOXLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)